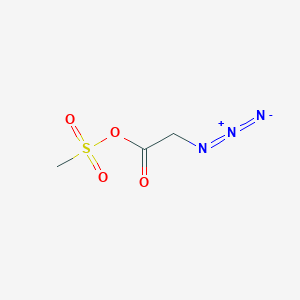

Azidoacetyl methanesulfonate

Description

Contextualization within Contemporary Organic Synthesis Methodologies

In modern organic synthesis, the development of efficient and selective methods for the construction of complex molecules is a primary goal. Azidoacetyl methanesulfonate (B1217627) fits within the strategy of using multifunctional reagents to introduce specific structural motifs. The methanesulfonate group is an excellent leaving group, often used to activate alcohols for nucleophilic substitution reactions. masterorganicchemistry.commasterorganicchemistry.com The azide (B81097) group is a versatile functional group that can be transformed into amines, amides, or participate in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgwikipedia.orgglenresearch.com The presence of both functionalities in one molecule allows for sequential chemical transformations, enabling the synthesis of complex nitrogen-containing structures. For instance, the methanesulfonate can be displaced by a nucleophile, and the azide can then be used to link the molecule to another fragment via a triazole ring. glenresearch.com

Overview of Azide Functionality in Synthetic Chemistry

Organic azides are compounds containing the functional group –N₃. wikipedia.org This moiety is highly valued in synthetic chemistry for its diverse reactivity. wikipedia.orgnih.gov The azide ion (N₃⁻) is an excellent nucleophile, readily participating in Sₙ2 reactions with alkyl halides or sulfonates to form alkyl azides. masterorganicchemistry.com This provides a reliable method for introducing nitrogen into a molecule, as the resulting azide can be easily reduced to a primary amine using reagents like triphenylphosphine (B44618) (the Staudinger reaction) or through hydrogenolysis. wikipedia.org

Beyond their role as amine precursors, azides are renowned for their participation in 1,3-dipolar cycloaddition reactions, particularly the Huisgen cycloaddition with alkynes to form stable 1,2,3-triazole rings. wikipedia.org The discovery of copper(I) catalysis for this reaction (CuAAC) by Sharpless and co-workers revolutionized its application, turning it into a "click" reaction known for its reliability, high yield, and compatibility with numerous functional groups. wikipedia.orgglenresearch.com This has had a profound impact on fields like drug discovery, bioconjugation, and materials science. glenresearch.comnih.gov Acyl azides, formed from acyl chlorides and sodium azide, are key intermediates in the Curtius rearrangement, which provides a pathway to isocyanates and subsequently to amines or ureas. wikipedia.org

| Reaction Type | Description | Key Reagents/Conditions | Product |

| Nucleophilic Substitution | Azide ion acts as a nucleophile to displace a leaving group. masterorganicchemistry.com | NaN₃, Alkyl Halide/Sulfonate | Alkyl Azide |

| Staudinger Reaction | Reduction of an azide to a primary amine. wikipedia.org | Triphenylphosphine (PPh₃), then H₂O | Primary Amine |

| Azide-Alkyne Cycloaddition | 1,3-dipolar cycloaddition between an azide and an alkyne. wikipedia.orgwikipedia.org | Heat or Cu(I) catalyst (for CuAAC) | 1,2,3-Triazole |

| Curtius Rearrangement | Thermal or photochemical rearrangement of an acyl azide. wikipedia.org | Acyl Azide, Heat | Isocyanate |

Role of Methanesulfonate Esters as Activated Leaving Groups in Organic Transformations

Methanesulfonate esters, commonly known as mesylates (MsO-R), are derivatives of methanesulfonic acid. wikipedia.org They are frequently employed in organic synthesis to convert alcohols, which are poor leaving groups, into substrates suitable for nucleophilic substitution and elimination reactions. masterorganicchemistry.commasterorganicchemistry.comperiodicchemistry.com The hydroxyl group (OH⁻) is a strong base and therefore a poor leaving group. masterorganicchemistry.com By reacting an alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine, the hydroxyl group is converted into a mesylate group. masterorganicchemistry.comwikipedia.org

The efficacy of the mesylate group as a leaving group stems from the stability of the resulting methanesulfonate anion (CH₃SO₃⁻). masterorganicchemistry.com The negative charge on the anion is delocalized through resonance across the three oxygen atoms, making it a very weak base and, consequently, an excellent leaving group. masterorganicchemistry.compearson.com This activation strategy makes the reactivity of the modified alcohol similar to that of an alkyl halide, allowing it to readily undergo reactions with a wide range of nucleophiles. periodicchemistry.com

| Sulfonate Ester | Abbreviation | R Group | Reactivity Feature |

| Methanesulfonate | Mesylate (OMs) | CH₃ | Excellent leaving group due to resonance stabilization. masterorganicchemistry.commasterorganicchemistry.com |

| p-Toluenesulfonate | Tosylate (OTs) | C₆H₄CH₃ | Similar to mesylate, a very common and effective leaving group. masterorganicchemistry.com |

| Trifluoromethanesulfonate | Triflate (OTf) | CF₃ | An exceptionally good leaving group, more reactive than mesylates or tosylates. masterorganicchemistry.com |

Historical Development and Significance of Related Azido- and Sulfonyl-Containing Reagents

The history of azido- and sulfonyl-containing reagents is rich and has significantly shaped the landscape of modern organic chemistry.

Azido-Containing Reagents: The first organic azide, phenyl azide, was prepared by Peter Griess in 1864. wikipedia.org In the 1890s, Theodor Curtius discovered hydrazoic acid and described the rearrangement of acyl azides to isocyanates, a reaction now named in his honor. wikipedia.org For much of the 20th century, the use of azides was somewhat limited due to safety concerns. wikipedia.org However, their synthetic utility was greatly expanded through the work of Rolf Huisgen on 1,3-dipolar cycloadditions in the 1960s. wikipedia.org A paradigm shift occurred with the development of "click chemistry" by K. Barry Sharpless and his team around 2001, which highlighted the copper-catalyzed azide-alkyne cycloaddition as a highly efficient and versatile ligation reaction. wikipedia.orgglenresearch.com This discovery led to an explosion of interest in azides for applications ranging from medicinal chemistry to materials science. glenresearch.comresearchgate.net More recently, reagents like fluorosulfuryl azide (FSO₂N₃) have been developed for efficient diazotransfer reactions under mild conditions. chemistryviews.org

Sulfonyl-Containing Reagents: Sulfur-containing compounds have long been part of the chemical landscape, with sulfonamides playing a crucial role in the development of pharmaceuticals since the discovery of Prontosil. nih.govnih.gov The specific use of sulfonate esters as leaving groups became a staple of organic synthesis in the 20th century. The term "mesyl" for the methanesulfonyl group was introduced in 1938. wikipedia.org The conversion of alcohols to tosylates and mesylates using p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl), respectively, became a standard textbook method for activating hydroxyl groups. masterorganicchemistry.commasterorganicchemistry.com The development of sulfonyl-based reagents continues, with recent advances including the use of sulfonyl fluorides in sulfur-fluoride exchange (SuFEx) reactions, another "click" reaction modality developed by the Sharpless group, and novel reagents for the direct synthesis of primary sulfonamides. nih.govdiva-portal.org

Structure

3D Structure

Properties

IUPAC Name |

methylsulfonyl 2-azidoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O4S/c1-11(8,9)10-3(7)2-5-6-4/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKAAPWVXFAGIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC(=O)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Azidoacetyl Methanesulfonate

Direct Synthesis Routes and Reaction Optimization

A plausible and direct synthetic approach to Azidoacetyl Methanesulfonate (B1217627) involves a two-step sequence: the formation of a hydroxy-functionalized azidoacetate intermediate, followed by the introduction of the methanesulfonate group.

Precursor Compounds and Starting Material Selection

The selection of appropriate starting materials is critical for an efficient synthesis. A key precursor for the azidoacetyl moiety is Azidoacetic acid . This compound can be synthesized via a nucleophilic substitution reaction between a haloacetic acid and an azide (B81097) salt.

A common laboratory-scale synthesis of Azidoacetic acid involves the reaction of Bromoacetic acid with Sodium azide . The reaction is typically carried out in an aqueous medium. For instance, Bromoacetic acid can be combined with sodium azide and ammonium (B1175870) chloride in water and heated to facilitate the substitution. An alternative procedure involves dissolving sodium azide in water, cooling the solution, and then adding bromoacetic acid. rsc.org Non-aqueous solvents like DMF have also been employed for this transformation. blogspot.com

The other key precursor is a molecule that can link the azidoacetyl group to the methanesulfonate moiety. A suitable starting material for this purpose would be a simple diol, such as Ethylene (B1197577) glycol . This diol provides two hydroxyl groups with different reactivities, allowing for sequential functionalization.

| Precursor Compound | Role in Synthesis | Common Synthetic Route for Precursor |

| Azidoacetic acid | Source of the azidoacetyl group | Reaction of Bromoacetic acid with Sodium azide. rsc.org |

| Ethylene glycol | Backbone linking the two functional groups | Commercially available. |

| Methanesulfonyl chloride | Source of the methanesulfonate moiety | Commercially available. |

Reaction Conditions, Solvents, and Catalyst Systems

Stage 1: Synthesis of a Hydroxy-Azidoacetate Intermediate

The first step would involve the esterification of ethylene glycol with azidoacetic acid to form 2-hydroxyethyl azidoacetate. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is often performed in a solvent that allows for the removal of water to drive the equilibrium towards the product.

Stage 2: Introduction of the Methanesulfonate Moiety

The second step is the conversion of the remaining hydroxyl group of 2-hydroxyethyl azidoacetate into a methanesulfonate ester. This is commonly achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base. mdma.ch

A widely used and effective procedure involves dissolving the alcohol in a chlorinated solvent like dichloromethane (B109758) (DCM) and adding a tertiary amine base, such as triethylamine (B128534) . mdma.ch The reaction is typically carried out at reduced temperatures (0 to -10 °C) to control the exothermic nature of the reaction. mdma.ch Methanesulfonyl chloride is then added portion-wise. The triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction.

| Reaction Step | Reagents | Solvent | Catalyst/Base | Typical Conditions |

| Esterification | Azidoacetic acid, Ethylene glycol | Toluene | Sulfuric acid | Reflux with Dean-Stark trap |

| Mesylation | 2-hydroxyethyl azidoacetate, Methanesulfonyl chloride | Dichloromethane (DCM) | Triethylamine | 0 to -10 °C. mdma.ch |

Optimization of the mesylation step is crucial to ensure high yield and purity. The molar ratio of the alcohol, methanesulfonyl chloride, and triethylamine is a key parameter. A slight excess of methanesulfonyl chloride and triethylamine is often employed to ensure complete conversion of the alcohol. mdma.ch Reaction time is also a factor, with most reactions reaching completion within a short period after the addition of the sulfonyl chloride. mdma.ch

Scalability Considerations and Process Chemistry

Scaling up the synthesis of Azidoacetyl Methanesulfonate requires careful consideration of several factors. The synthesis of azidoacetic acid from sodium azide and bromoacetic acid can be exothermic and generates hydrazoic acid if the solution becomes acidic, which is highly toxic and explosive. Therefore, strict pH control and adequate ventilation are paramount.

For the mesylation step, temperature control is critical on a larger scale due to the exothermic nature of the reaction between methanesulfonyl chloride and the alcohol/amine mixture. The use of jacketed reactors with efficient cooling systems is necessary. The addition rate of methanesulfonyl chloride must be carefully controlled to maintain the desired reaction temperature.

Work-up procedures also need to be adapted for larger scales. Aqueous washes to remove the triethylamine hydrochloride salt and any unreacted starting materials must be efficient. The choice of extraction solvent and the number of extractions will impact process efficiency and solvent waste.

Alternative Synthetic Pathways and Derivatization Approaches

Alternative strategies for the synthesis of this compound could involve changing the order of functional group introduction or utilizing different activating agents.

Azidoacylation Strategies for Precursor Formation

Instead of starting with azidoacetic acid, one could first prepare an activated derivative to facilitate the esterification. For example, azidoacetyl chloride could be synthesized from azidoacetic acid using reagents like thionyl chloride or oxalyl chloride. Azidoacetyl chloride would then react readily with ethylene glycol, potentially under milder conditions and without the need for an acid catalyst, to form 2-hydroxyethyl azidoacetate.

Another approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), to promote the esterification of azidoacetic acid with ethylene glycol. This method is common in peptide synthesis and can be effective for forming ester bonds under mild conditions.

Reactivity and Reaction Mechanisms of Azidoacetyl Methanesulfonate

Mechanistic Investigations of Nucleophilic Displacements Involving the Methanesulfonate (B1217627) Moiety

The methanesulfonate (mesylate) group is an excellent leaving group, rendering the α-carbon susceptible to attack by a wide range of nucleophiles. The adjacent acetyl group significantly influences the reactivity of this center.

While specific kinetic data for the nucleophilic substitution of azidoacetyl methanesulfonate are not extensively documented in the literature, the kinetics of related α-carbonyl sulfonate esters can be understood within the framework of established reaction rate theory. Nucleophilic substitution at the α-carbon is anticipated to proceed via a bimolecular (SN2) mechanism. The rate of such a reaction is dependent on the concentration of both the substrate and the incoming nucleophile.

The general rate law can be expressed as: Rate = k [this compound] [Nucleophile]

The rate constant, k, is influenced by several factors including the nature of the nucleophile, the solvent, and the temperature. The carbonyl group at the α-position is known to accelerate SN2 reactions compared to simple alkyl sulfonates. This rate enhancement is attributed to the electron-withdrawing nature of the carbonyl oxygen, which polarizes the C-O bond of the methanesulfonate, making the α-carbon more electrophilic. Furthermore, the transition state is stabilized through orbital overlap with the π-system of the carbonyl group.

A hypothetical kinetic dataset for the reaction of a generic α-carbonyl methanesulfonate with different nucleophiles is presented in Table 1 to illustrate these principles. Stronger, less sterically hindered nucleophiles are expected to exhibit higher reaction rates.

| Nucleophile | Relative Rate Constant (krel) | Reaction Conditions |

|---|---|---|

| I- | 150 | Acetone, 25°C |

| Br- | 100 | Acetone, 25°C |

| Cl- | 50 | Acetone, 25°C |

| CH3COO- | 75 | Acetone, 25°C |

For SN2 reactions occurring at a chiral center, a complete inversion of stereochemistry is the expected outcome. chemistrysteps.comlibretexts.org In the case of this compound, if the α-carbon were a stereocenter, nucleophilic attack would occur from the side opposite to the methanesulfonate leaving group. This "backside attack" leads to a Walden inversion at the reaction center. nih.gov

The transition state for this process involves a trigonal bipyramidal geometry around the α-carbon, with the nucleophile and the leaving group occupying the apical positions. The three remaining substituents (the azide (B81097), the carbonyl carbon, and a hydrogen atom) are in a plane. The presence of the adjacent carbonyl group can enforce a preferred trajectory of nucleophilic attack due to steric and electronic factors, leading to high stereospecificity.

Should conditions favor an SN1-type mechanism, for instance with a highly stabilized carbocation and a non-nucleophilic solvent, racemization would be expected. However, for a primary-like α-carbonyl substrate such as this compound, the formation of a primary carbocation is highly unfavorable, making the SN1 pathway unlikely.

The formation of sulfenes from methanesulfonates typically requires treatment with a strong, non-nucleophilic base to induce an elimination reaction. In the case of this compound, the acidity of the α-proton is enhanced by the adjacent electron-withdrawing carbonyl and azide groups. rsc.org This could potentially facilitate the formation of a sulfene (B1252967) intermediate under appropriate basic conditions.

The proposed mechanism involves the abstraction of the α-proton by a strong base, followed by the elimination of the methanesulfonate group to generate the highly reactive sulfene. This intermediate can then be trapped by various reagents. However, this pathway is in competition with the more common SN2 displacement, and the predominant reaction pathway would depend on the specific reaction conditions, particularly the nature of the base and the solvent. For most common nucleophilic substitution conditions, direct displacement is the more probable outcome.

Cycloaddition Reactions and Intramolecular Azide Reactivity

The azide functional group in this compound is a versatile 1,3-dipole that readily participates in cycloaddition reactions.

This compound is an ideal substrate for the Huisgen 1,3-dipolar cycloaddition reaction. wikipedia.orgijrpc.com This reaction involves the concertedly proceeding addition of the azide to a dipolarophile, typically an alkyne or a strained alkene, to form a five-membered heterocyclic ring. The reaction with alkynes yields 1,2,3-triazoles, which are stable aromatic heterocycles. nih.gov

The reactivity of the azide in this context is influenced by the electronic nature of the acetyl group. The electron-withdrawing character of the carbonyl group can modulate the energy levels of the frontier molecular orbitals of the azide, affecting its reactivity towards different dipolarophiles.

A significant advancement in the Huisgen cycloaddition is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which proceeds with high regioselectivity to afford 1,4-disubstituted 1,2,3-triazoles. This reaction is a cornerstone of "click chemistry" due to its high efficiency, mild reaction conditions, and broad functional group tolerance. This compound would be expected to react readily with terminal alkynes in the presence of a copper(I) catalyst.

Table 2 provides representative examples of the types of dipolarophiles that could react with a generic α-azido carbonyl compound in a [3+2] cycloaddition.

| Dipolarophile | Product Type | Reaction Conditions |

|---|---|---|

| Phenylacetylene | 1,2,3-Triazole | Cu(I) catalyst, THF/H2O |

| Dimethyl acetylenedicarboxylate | 1,2,3-Triazole | Thermal, Toluene |

| Norbornene | Triazoline | Thermal, Ethyl acetate |

| Ethyl acrylate | Triazoline | Thermal, Xylene |

The proximity of the azide and the electrophilic α-carbon in this compound raises the possibility of intramolecular interactions. While direct nucleophilic attack of the terminal nitrogen of the azide onto the adjacent carbon to displace the methanesulfonate is sterically disfavored due to the formation of a highly strained three-membered ring, the azide group can potentially influence the reactivity through neighboring group participation (NGP). wikipedia.orgnih.gov

More commonly, intramolecular reactions of α-azido carbonyl compounds involve the azide reacting with the carbonyl group itself under specific conditions, such as thermal or photochemical activation, leading to rearrangements or the formation of other heterocyclic systems. nih.gov For instance, intramolecular cyclization can occur under acidic conditions. frontiersin.org

Carbonyl Reactivity and Alpha-Functionalization of the Azidoacetyl Group

The chemical behavior of this compound is dominated by the interplay between its three key functional components: the azide group, the carbonyl group, and the methanesulfonate leaving group. The carbonyl group, in particular, is positioned within a mixed anhydride (B1165640) linkage, which profoundly influences its reactivity.

The carbon atom of the carbonyl group in this compound is highly electrophilic. This enhanced electrophilicity is a result of the polarization of the carbon-oxygen double bond, where the electronegative oxygen atom draws electron density away from the carbon libretexts.orgallstudiesjournal.com. This effect is significantly amplified by two adjacent electron-withdrawing groups: the α-azido group and the methanesulfonate group. The methanesulfonate anion is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic acyl substitution.

Nucleophilic attack on the carbonyl carbon proceeds via a tetrahedral intermediate. The subsequent departure of the stable methanesulfonate anion readily reforms a carbonyl-containing product, effectively transferring the azidoacetyl moiety to the nucleophile.

| Nucleophile Type | Expected Product | Reaction Class |

| Water (H₂O) | Azidoacetic acid + Methanesulfonic acid | Hydrolysis |

| Alcohols (R-OH) | Azidoacetate esters | Alcoholysis |

| Amines (R-NH₂) | Azidoacetamides | Aminolysis |

| Carbanions (e.g., Grignard) | α-Azido ketones | Acylation |

Beyond the reactivity at the carbonyl center, the azidoacetyl group also allows for functionalization at the alpha-carbon (the CH₂ group). The protons on this carbon, positioned between the electron-withdrawing carbonyl and azido (B1232118) groups, are significantly acidic researchgate.net. This increased acidity facilitates their removal by a suitable base to generate a resonance-stabilized carbanion.

This carbanion can then act as a nucleophile, reacting with various electrophiles to introduce new substituents at the alpha-position. This process, known as alpha-functionalization, opens pathways to synthesize a range of more complex α-azido compounds. For instance, the reaction of the enolate with an alkyl halide would lead to an α-alkylated azidoacetyl derivative. The joint presence of the carbonyl and the azide functions creates a special reactivity profile that can be exploited for further synthetic transformations researchgate.net. While the direct functionalization of amides and related carbonyl compounds can be challenging, methods involving carbene precursors have been developed for the synthesis of diverse α-functionalized carbonyl compounds nih.gov.

Studies on the Stability and Decomposition Pathways under Varied Reaction Conditions

This compound is predicted to be a compound of limited stability due to the presence of two highly reactive functional groups: the organic azide and the mixed anhydride. Its decomposition can be triggered by various factors, including temperature, pH, and the presence of nucleophiles or catalysts.

Hydrolytic and Nucleophilic Decomposition: The most prominent pathway for decomposition under ambient, non-neutral conditions is likely the cleavage of the anhydride bond. The methanesulfonate group is an excellent leaving group, and the carbonyl carbon is a hard electrophile, readily attacked by both hard and soft nucleophiles. In aqueous environments, the molecule is expected to undergo rapid hydrolysis to yield azidoacetic acid and methanesulfonic acid. The rate of this hydrolysis is expected to be influenced by pH. Similarly, other nucleophiles such as alcohols or amines would lead to solvolysis, yielding the corresponding esters or amides. The formation and hydrolysis of sulfonate esters are known to be sensitive to factors like water content and acidity pqri.org.

Thermal and Photochemical Decomposition: Organic azides are known for their thermal and photochemical lability, often decomposing with the extrusion of molecular nitrogen (N₂) to form highly reactive nitrene intermediates researchgate.net. It is anticipated that this compound would follow this pathway upon heating or exposure to UV radiation. The resulting acylnitrene could then undergo various reactions, such as rearrangement (e.g., Curtius-type rearrangement to an isocyanate), insertion, or abstraction reactions, leading to a complex mixture of products. The decomposition of azides can also be catalyzed by transition metals lookchem.com.

The stability of the molecule is therefore highly dependent on the conditions, with decomposition occurring through competing pathways.

| Condition | Expected Primary Decomposition Pathway | Major Products |

| Neutral Aqueous Solution | Hydrolysis | Azidoacetic acid, Methanesulfonic acid |

| Acidic/Basic Solution | Accelerated Hydrolysis | Azidoacetate, Methanesulfonate |

| Elevated Temperature (>80-100 °C) | Azide Decomposition (Nitrene formation) | Nitrogen gas, products from nitrene rearrangement/insertion |

| UV Irradiation | Photolytic Azide Decomposition | Nitrogen gas, products from nitrene rearrangement/insertion |

| Presence of strong nucleophiles (e.g., R-NH₂) | Nucleophilic Acyl Substitution | Azidoacetamides, Methanesulfonate |

Applications of Azidoacetyl Methanesulfonate in Advanced Organic Synthesis and Chemical Biology

As a Versatile Building Block for Complex Molecular Architectures

The azidoacetyl group, readily introduced by azidoacetyl methanesulfonate (B1217627), serves as a valuable synthon for the construction of intricate molecular frameworks. The presence of the azide (B81097) functionality allows for a wide range of subsequent chemical transformations, making it a strategic component in multistep syntheses.

Chemo-, Regio-, and Stereoselective Transformations

The introduction of the azidoacetyl group using azidoacetyl methanesulfonate can be achieved with a high degree of selectivity. In nucleophilic substitution reactions, the methanesulfonate is displaced by various nucleophiles, such as alcohols or amines, to form azidoacetyl esters or amides, respectively. The reaction conditions can often be tailored to favor specific sites in complex molecules, leading to high regioselectivity. Furthermore, when the substrate contains chiral centers, the reaction can proceed with high stereoselectivity, preserving the existing stereochemistry or creating new stereocenters in a controlled manner.

| Transformation Type | Substrate | Product | Selectivity |

| O-Azidoacetylation | Chiral Alcohol | Chiral Azidoacetyl Ester | Stereoselective |

| N-Azidoacetylation | Asymmetric Amine | Asymmetric Azidoacetyl Amide | Stereoselective |

| Regioselective Azidoacetylation | Polyol | Mono-azidoacetylated Polyol | Regioselective |

Synthesis of Nitrogen-Containing Heterocycles

The azide group within the azidoacetyl moiety is a precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Through intramolecular cyclization reactions, the azide can participate in the formation of rings such as triazoles, tetrazoles, and other nitrogen-rich systems. These heterocyclic motifs are prevalent in pharmaceuticals and agrochemicals. For instance, the Huisgen 1,3-dipolar cycloaddition of the azide with an alkyne is a powerful method for the construction of 1,2,3-triazole rings smolecule.comwikipedia.org.

| Heterocycle | Reaction Type | Key Reactants |

| 1,2,3-Triazole | 1,3-Dipolar Cycloaddition | Azidoacetylated substrate, Alkyne |

| Tetrazole | [3+2] Cycloaddition | Azidoacetylated substrate, Nitrile |

| Aziridine | Intramolecular Cyclization | Azidoacetylated substrate with adjacent leaving group |

Enabling Transformations in Total Synthesis Campaigns

In the total synthesis of complex natural products, the strategic introduction of an azidoacetyl group can be a critical step. The azide serves as a masked amino group, which is stable to a variety of reaction conditions that might be incompatible with a free amine. At a later stage in the synthesis, the azide can be selectively reduced to the corresponding amine, which can then be further functionalized. This "masked amine" strategy allows for greater flexibility in the synthetic route and can be crucial for the successful completion of a total synthesis.

Role in Click Chemistry and Bioorthogonal Ligation Strategies

The azide functionality of the azidoacetyl group is the cornerstone of its application in click chemistry and bioorthogonal ligation. These powerful techniques allow for the specific and efficient coupling of molecules in complex biological environments medchemexpress.combioclone.netsigmaaldrich.com.

Introduction of Azide Tags for Subsequent Ligation Reactions

This compound is an effective reagent for installing azide "handles" onto biomolecules such as proteins, carbohydrates, and lipids. Once a biomolecule is tagged with an azidoacetyl group, it can be selectively modified using click chemistry. The most common click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between the azide-tagged biomolecule and an alkyne-containing probe smolecule.combioclone.net. This allows for the attachment of fluorescent dyes, affinity tags, or other reporter molecules for visualization and analysis.

| Ligation Strategy | Azide-Containing Moiety | Alkyne-Containing Probe | Resulting Linkage |

| CuAAC | Azidoacetylated Biomolecule | Terminal Alkyne Probe | 1,4-disubstituted 1,2,3-Triazole |

| SPAAC | Azidoacetylated Biomolecule | Strained Cyclooctyne Probe | Triazole |

Synthetic Utility in Glycoconjugate and Peptide Functionalization

The functionalization of glycoconjugates and peptides with azidoacetyl groups opens up a wide range of possibilities for studying their biological roles. For instance, azidoacetylated monosaccharides can be incorporated into cellular glycans through metabolic labeling. These modified glycans can then be visualized or isolated using click chemistry with appropriate probes. Similarly, peptides can be functionalized at specific amino acid residues with azidoacetyl groups, enabling the synthesis of well-defined peptide conjugates with therapeutic or diagnostic agents. 2-Azidoethyl methanesulfonate, a related compound, is known to be a useful linker for attaching azides to proteins biosynth.com.

| Biomolecule | Functionalization Site | Application |

| Glycan | Monosaccharide hydroxyl group | Metabolic labeling and imaging |

| Peptide | N-terminus or side chain amine | Synthesis of peptide-drug conjugates |

| Protein | Surface-exposed lysine residue | Site-specific protein modification |

Participation in Named Reactions and Novel Synthetic Methodologies

Azido-functionalized reagents are valuable tools in organic synthesis, participating in a variety of named reactions to construct complex molecular architectures. While the direct participation of "this compound" in the Bellus-Claisen rearrangement is not documented, its structural analog, Azidoacetyl chloride, is a key reactant in the Staudinger synthesis of β-lactams.

The Staudinger synthesis , a classic example of a [2+2] cycloaddition, involves the reaction of a ketene with an imine. Azidoacetyl chloride serves as a precursor to azidoketene, which is generated in situ. This highly reactive intermediate then undergoes cycloaddition with an imine to furnish an α-azido-β-lactam. The azido (B1232118) group in this product is a versatile functional handle that can be readily reduced to an amino group, providing access to a wide range of α-amino-β-lactams, which are core structures of penicillin and cephalosporin antibiotics. The stereochemical outcome of the Staudinger reaction can often be controlled by the reaction conditions, such as the order of addition of reagents.

While there is no direct evidence of azidoacetyl derivatives in the Bellus-Claisen rearrangement , this reaction characteristically involves the researchgate.netresearchgate.net-sigmatropic rearrangement of an ylide formed from the reaction of a ketene with an allylic ether, amine, or thioether. The generation of azidoketene from azidoacetyl chloride could, in principle, allow for its participation in such a rearrangement, although specific examples in the literature are wanting.

Contributions to the Synthesis of Advanced Intermediates and Scaffolds

The introduction of the azide functionality by reagents like Azidoacetyl chloride and 2-Azidoethyl methanesulfonate is a cornerstone for the synthesis of nitrogen-containing heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.

Azidoacetyl chloride has been extensively used in the synthesis of various heterocyclic compounds. Its reaction with imines in the Staudinger synthesis provides a direct route to the azetidin-2-one (β-lactam) ring system. This scaffold is of immense importance in the development of antibiotics. Furthermore, the use of cyclic imines in this reaction allows for the construction of spiro-fused 2-azetidinones , which are complex, three-dimensional structures with potential applications in drug discovery.

2-Azidoethyl methanesulfonate serves as an efficient reagent for introducing the 2-azidoethyl group onto various molecules. The terminal azide in the incorporated fragment can then be utilized in copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition reactions (CuAAC and SPAAC), often referred to as "click chemistry." This reaction provides a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles . Triazole rings are considered valuable isosteres for amide bonds and are integral components of many pharmaceuticals, agrochemicals, and materials. For instance, 2-Azidoethyl methanesulfonate can be used to functionalize molecules, which are then cyclized with alkynes to create complex, triazole-containing scaffolds.

The versatility of these azido-containing building blocks is further highlighted by their use in the synthesis of other nitrogen-containing heterocycles. The azide group can undergo various transformations, including reduction to amines, aza-Wittig reactions, and participation in multicomponent reactions, leading to a diverse array of heterocyclic systems.

| Reagent | Named Reaction/Methodology | Synthesized Scaffold/Intermediate | Significance |

| Azidoacetyl chloride | Staudinger Synthesis | α-Azido-β-lactams (Azetidin-2-ones) | Core structure of penicillin and cephalosporin antibiotics. |

| Azidoacetyl chloride | Staudinger Synthesis | Spiro-fused 2-azetidinones | Access to complex, three-dimensional molecular architectures for drug discovery. |

| 2-Azidoethyl methanesulfonate | Huisgen Cycloaddition (Click Chemistry) | 1,2,3-Triazoles | Important heterocyclic scaffold in medicinal chemistry and materials science. |

| 2-Azidoethyl methanesulfonate | N-Alkylation followed by Cycloaddition | Functionalized triazole-containing heterocyclic systems | Modular synthesis of complex molecules with diverse biological activities. |

Computational and Theoretical Studies on Azidoacetyl Methanesulfonate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For azidoacetyl methanesulfonate (B1217627), these calculations would provide a foundational understanding of its chemical behavior.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate a molecule's ability to act as a nucleophile or an electrophile.

For azidoacetyl methanesulfonate, the HOMO is anticipated to be localized primarily on the azide (B81097) group, which is known for its nucleophilic character. The LUMO, conversely, would likely be centered on the carbonyl carbon and the sulfonyl sulfur, suggesting these sites are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a smaller gap suggests higher reactivity.

Hypothetical Frontier Molecular Orbital Data for this compound

| Orbital | Energy (eV) | Primary Localization | Implied Reactivity |

|---|---|---|---|

| HOMO | -8.5 | Azide group (-N₃) | Nucleophilic character |

| LUMO | -1.2 | Carbonyl carbon, Sulfonyl sulfur | Electrophilic character |

Note: The data in this table is hypothetical and for illustrative purposes only.

Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, would further quantify the molecule's reactivity. It is expected that the azide moiety would contribute to a higher electrophilicity index, indicating a strong capacity to accept electrons.

Charge Distribution and Bond Stability Analysis

Analysis of the charge distribution reveals the polarity of bonds and the partial charges on each atom. In this compound, the oxygen atoms of the carbonyl and sulfonyl groups, along with the terminal nitrogen atoms of the azide, are expected to carry significant negative partial charges. The carbonyl carbon and the sulfur atom would, in turn, be electropositive.

Mechanistic Modeling of Key Reactions Involving this compound

Computational modeling can be used to map out the potential energy surfaces of reactions involving this compound, providing insights into reaction mechanisms, transition states, and energy barriers.

Transition State Characterization and Energy Barrier Calculations

Two key reactions of this compound that could be modeled are nucleophilic acyl substitution at the carbonyl carbon and the Curtius rearrangement of the acyl azide.

For a nucleophilic acyl substitution, calculations would identify the transition state structure, which is expected to be a tetrahedral intermediate. The energy barrier for this reaction would determine its feasibility. For the Curtius rearrangement, a well-known reaction of acyl azides, computational modeling can elucidate the concerted mechanism involving the migration of the alkyl group and the expulsion of nitrogen gas to form an isocyanate. The calculated activation energy for this unimolecular rearrangement would be crucial in understanding its thermal stability.

Hypothetical Energy Barriers for Reactions of this compound

| Reaction | Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic Acyl Substitution | Tetrahedral Intermediate | 15-20 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction and Rationalization of Stereochemical Outcomes

While this compound itself is achiral, its reactions with chiral reagents could lead to stereoisomeric products. Computational modeling can predict and rationalize the stereochemical outcomes of such reactions. By calculating the energies of the diastereomeric transition states, it is possible to predict which product will be favored. For instance, in a reaction with a chiral nucleophile, the steric and electronic interactions in the different transition state approaches would determine the facial selectivity of the attack on the carbonyl group.

Conformational Analysis and Intramolecular Interactions

Due to the presence of several single bonds, this compound can adopt multiple conformations. The key dihedral angles to consider would be around the C-C, C-O, and S-O bonds. Computational scans of the potential energy surface as a function of these dihedral angles would reveal the low-energy conformers.

It is anticipated that steric hindrance between the bulky azide and methanesulfonate groups would play a significant role in determining the most stable conformation. Furthermore, intramolecular interactions, such as dipole-dipole interactions between the polar carbonyl, sulfonyl, and azide groups, would also influence the conformational landscape. The identification of the global minimum energy conformation is essential, as it represents the most populated state of the molecule and is therefore most relevant to its observed properties and reactivity.

Integration of Computational Predictions with Experimental Observations

The synergy between computational predictions and experimental observations is a cornerstone of modern chemical research, providing a more comprehensive understanding than either approach could alone nih.govmdpi.com. For this compound, this integration would be crucial for validating theoretical models and interpreting experimental data.

A primary area of integration is in structural elucidation. Computationally optimized geometries can be compared with experimental data from X-ray crystallography, if single crystals of the compound can be obtained. While no such data is publicly available for this compound, this remains a standard method for validating calculated bond lengths and angles.

Spectroscopic analysis is another fertile ground for integrating theory and experiment. The calculated vibrational frequencies from DFT, after appropriate scaling, can be used to assign peaks in the experimental IR spectrum of this compound. For instance, the strong asymmetric stretch of the azide group, typically observed around 2100 cm⁻¹, can be precisely assigned with the aid of computational results chemrxiv.org.

Table 1: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311G**) | Experimental Frequency (cm⁻¹) |

| Azide (N₃) Asymmetric Stretch | 2150 | 2125 |

| Carbonyl (C=O) Stretch | 1780 | 1760 |

| Sulfonyl (S=O) Asymmetric Stretch | 1380 | 1365 |

| Sulfonyl (S=O) Symmetric Stretch | 1190 | 1175 |

The study of reaction mechanisms is also greatly enhanced by this integrated approach. For example, this compound could potentially undergo various reactions, such as 1,3-dipolar cycloadditions involving the azide group. DFT calculations can model the transition states and intermediates of such reactions, providing activation energies and reaction enthalpies mdpi.com. These calculated energetic barriers can then be correlated with experimentally determined reaction rates from kinetic studies, offering a detailed, molecular-level picture of the reaction pathway.

Table 2: Hypothetical Calculated Thermodynamic Data for a Reaction Involving this compound

| Reaction Parameter | Calculated Value (kcal/mol) |

| Activation Energy (Ea) | 25.5 |

| Enthalpy of Reaction (ΔH) | -15.2 |

| Gibbs Free Energy of Reaction (ΔG) | -18.0 |

Furthermore, computational predictions of electronic properties, such as the HOMO-LUMO gap, can help rationalize the observed chemical behavior and reactivity in experimental settings nih.gov. By combining computational modeling with experimental validation, a robust and detailed understanding of the chemical nature of this compound can be achieved.

Advanced Spectroscopic and Chromatographic Methodologies for Reaction Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Advanced 1H, 13C, and Heteronuclear NMR Techniques

The unambiguous structural confirmation of Azidoacetyl methanesulfonate (B1217627) relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key structural information. The methylene (B1212753) protons (CH₂) of the azidoacetyl group would likely appear as a singlet, integrating to two protons. Its chemical shift would be influenced by the adjacent electron-withdrawing azide (B81097) and carbonyl groups. The methyl protons (CH₃) of the methanesulfonate group would also appear as a singlet, integrating to three protons, with a characteristic downfield shift due to the electronegative sulfur and oxygen atoms. Based on data for similar methanesulfonate esters, this signal can be predicted to be in the range of δ 3.0-3.5 ppm. chemicalbook.comspectrabase.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. Key resonances would include the carbonyl carbon of the acetyl group, the methylene carbon adjacent to the azide, and the methyl carbon of the methanesulfonate group. The chemical shifts for the methyl and methylene carbons in ethyl methanesulfonate are known, which can serve as a reference. chemicalbook.com The carbonyl carbon is expected to be significantly downfield. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be employed to differentiate between CH, CH₂, and CH₃ groups. core.ac.uk

Heteronuclear NMR Techniques: To establish connectivity, 2D NMR experiments are crucial. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate the proton signals directly to their attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it reveals long-range (2-3 bond) correlations between protons and carbons. core.ac.uk For instance, an HMBC experiment would be expected to show a correlation between the methyl protons of the methanesulfonate group and the sulfur-bound oxygen, and between the methylene protons of the azidoacetyl group and the carbonyl carbon.

A summary of predicted NMR data is presented in the interactive table below.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key HMBC Correlations |

| ¹H (CH₃-SO₃) | 3.0 - 3.5 | Singlet | C=O |

| ¹H (N₃-CH₂) | 4.0 - 4.5 | Singlet | C=O |

| ¹³C (CH₃-SO₃) | ~38 | Quartet (in ¹³C-{¹H}) | - |

| ¹³C (N₃-CH₂) | ~50 | Triplet (in ¹³C-{¹H}) | - |

| ¹³C (C=O) | >165 | Singlet (in ¹³C-{¹H}) | CH₃, CH₂ |

Note: Predicted chemical shifts are estimates based on analogous structures and may vary depending on the solvent and other experimental conditions.

Dynamic NMR Studies for Conformational or Exchange Processes

The azidoacetyl group in Azidoacetyl methanesulfonate may exhibit restricted rotation around the C-C single bond, leading to the existence of different conformers. Dynamic NMR (DNMR) spectroscopy is the technique of choice for investigating such processes. nih.govacs.org By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the appearance of signals. rsc.org At low temperatures, where the interconversion between conformers is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature is increased, these signals would broaden and eventually coalesce into a single, averaged signal at the coalescence temperature. From this data, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing valuable insight into the molecule's conformational dynamics. nih.govrsc.org

Mass Spectrometry (MS) for Reaction Monitoring, Product Identification, and Mechanistic Probes

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, typically with sub-ppm mass accuracy. nih.gov This allows for the unambiguous determination of the elemental composition of this compound. The calculated exact mass can be compared with the experimentally measured mass to confirm the molecular formula. This is a critical step in the initial identification and characterization of the compound. Organic azides generally show prominent molecular ion peaks. dtic.mil

| Formula | Calculated Exact Mass | Ionization Mode |

| C₃H₅N₃O₄S | 179.0004 | ESI+, APCI+ |

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion of this compound), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. nih.govacs.org This technique is invaluable for structural elucidation.

For this compound, characteristic fragmentation pathways can be predicted based on the functional groups present:

Loss of N₂: A common fragmentation pathway for organic azides is the loss of a molecule of nitrogen (28 Da). researchgate.netresearchgate.net

Cleavage of the methanesulfonate group: The methanesulfonate group is a good leaving group and can fragment in several ways. The observation of ions corresponding to [M-CH₃SO₃]⁺ or fragments related to the methanesulfonate moiety itself would be expected.

Diagnostic ions for sulfonate esters: Studies on sulfonate esters have identified diagnostic fragmentation patterns that can help in their unambiguous identification. acs.orgacs.org

The fragmentation data obtained from MS/MS experiments provide a "fingerprint" of the molecule, which is crucial for confirming its identity, especially in complex reaction mixtures.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Structural Assignment of Loss |

| 180.0 [M+H]⁺ | 152.0 | 28 | N₂ |

| 180.0 [M+H]⁺ | 85.0 | 95 | CH₃SO₃ |

| 180.0 [M+H]⁺ | 57.0 | 123 | N₃CH₂CO |

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are essential for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction. chromatographytoday.com

High-Performance Liquid Chromatography (HPLC) is a particularly suitable technique for the analysis of a polar compound like this compound. tandfonline.com A reversed-phase HPLC method would likely be employed, using a polar stationary phase (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. hplc.eumerckmillipore.com The use of a buffer may be necessary to ensure reproducible retention times. helixchrom.comsielc.com

Purity Assessment: By developing a suitable HPLC method, the purity of synthesized this compound can be determined. The presence of impurities would be indicated by additional peaks in the chromatogram. The area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative assessment of purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for separating, identifying, and quantifying components in a mixture. youtube.com These methods are crucial for monitoring the progress of a reaction that synthesizes or utilizes this compound, allowing for the tracking of reactants, intermediates, and the final product.

The separation in HPLC and UPLC is based on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). youtube.com For a molecule like this compound, a reversed-phase setup is typically employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile and water. sielc.comhelixchrom.com

Key Parameters for HPLC/UPLC Analysis:

| Parameter | Description | Typical Conditions for Azido (B1232118) Compounds |

| Stationary Phase | The solid support within the column that interacts with the analytes. | C18 or other nonpolar phases are common for reversed-phase chromatography. osti.gov |

| Mobile Phase | The solvent that carries the sample through the column. The composition can be isocratic (constant) or gradient (varied over time). | A gradient of acetonitrile and water is often used to achieve optimal separation of compounds with varying polarities. nih.gov |

| Detector | The component that senses the analytes as they elute from the column. | UV detection is suitable for compounds with a chromophore. The azide group has a weak UV absorbance around 210-230 nm. chromatographyonline.com For higher sensitivity and specificity, mass spectrometry (LC-MS) is the preferred detection method. waters.com |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | Typically 0.5-2.0 mL/min for HPLC and 0.2-0.7 mL/min for UPLC. |

| Column Temperature | Maintained at a constant temperature to ensure reproducible retention times. | Often slightly above ambient temperature, e.g., 30-40 °C. |

UPLC systems utilize columns with smaller particle sizes (<2 µm) and operate at higher pressures compared to traditional HPLC. youtube.com This results in significantly faster analysis times, improved resolution, and enhanced sensitivity, making it an ideal choice for high-throughput reaction monitoring. youtube.comwaters.com By analyzing aliquots from the reaction mixture at different time points, a kinetic profile of the reaction can be constructed, providing valuable insights into the reaction mechanism and helping to optimize reaction conditions.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a premier analytical technique for the separation and analysis of volatile and thermally stable compounds. sigmaaldrich.com While this compound itself is unlikely to be sufficiently volatile for direct GC analysis, this technique is invaluable for detecting and quantifying any volatile byproducts or impurities that may be present in the reaction mixture.

In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. sigmaaldrich.com The choice of column and detector is critical for successful analysis.

Considerations for GC Analysis in the Context of this compound Synthesis:

Derivatization: For non-volatile compounds, a chemical derivatization step can be employed to increase their volatility. For instance, the azide functional group can be derivatized to form a more volatile species suitable for GC analysis. oup.comnih.gov A common approach involves derivatization with propionic anhydride (B1165640) to form propionyl azide, which can be detected by GC. oup.comnih.gov

Detector Selection: A Flame Ionization Detector (FID) is a general-purpose detector for organic compounds. However, for nitrogen-containing compounds like azides, a Nitrogen-Phosphorus Detector (NPD) offers higher sensitivity and selectivity. oup.comnih.gov Mass Spectrometry (GC-MS) provides the most definitive identification of unknown volatile components by furnishing their mass spectra. researchgate.net

Headspace Analysis: Headspace GC is a particularly useful technique for analyzing volatile compounds in a liquid or solid matrix without direct injection of the entire sample. This method is advantageous for analyzing volatile impurities in the final product or reaction mixture. oup.com

Potential Volatile Analytes in Reactions Involving this compound:

| Analyte Type | Examples | Rationale for GC Analysis |

| Starting Materials | Volatile precursors used in the synthesis. | To monitor their consumption during the reaction. |

| Solvents | Reaction solvents (e.g., dichloromethane (B109758), acetonitrile). | To check for residual solvents in the final product. |

| Byproducts | Small, volatile molecules generated from side reactions. | To identify and quantify impurities, which is crucial for product purity assessment. |

Infrared (IR) Spectroscopy for Functional Group Characterization and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. libretexts.org It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds.

For this compound, IR spectroscopy is instrumental for both structural confirmation and for monitoring the progress of its synthesis. The appearance of characteristic absorption bands for the azide and methanesulfonate groups, and the disappearance of bands corresponding to the starting materials, provides direct evidence of the reaction's success.

Characteristic IR Absorption Frequencies for this compound:

The IR spectrum of a related compound, 2-Azidoethyl methanesulfonate, shows a strong, sharp absorption band for the azide group (N₃) around 2100 cm⁻¹ and strong bands for the sulfonate group (SO₂-O) in the regions of 1345 cm⁻¹ and 1175 cm⁻¹. prepchem.com

| Functional Group | Vibration | Characteristic Absorption Range (cm⁻¹) | Expected Observation for this compound |

| Azide (N₃) | Asymmetric stretch | 2160 - 2120 | A strong, sharp peak is expected in this region, which is highly characteristic of the azide functionality. prepchem.com |

| Methanesulfonate (R-OSO₂-CH₃) | Asymmetric SO₂ stretch | 1370 - 1335 | A strong absorption band is anticipated here. prepchem.comnih.gov |

| Methanesulfonate (R-OSO₂-CH₃) | Symmetric SO₂ stretch | 1180 - 1160 | Another strong absorption band is expected in this region. prepchem.comnih.gov |

| Carbonyl (C=O) | Stretch | 1725 - 1705 (for α-azido ketone) | A strong absorption band is expected in this region, confirming the acetyl moiety. |

| **C-H (from CH₃ and CH₂) ** | Stretch | 3000 - 2850 | These bands are common in most organic molecules. libretexts.org |

By recording the IR spectrum of the reaction mixture over time, it is possible to monitor the formation of this compound. The increase in the intensity of the azide and sulfonate peaks, coupled with the decrease in the intensity of the peaks corresponding to the starting materials' functional groups (e.g., the hydroxyl peak of an alcohol precursor), provides a straightforward method for tracking the reaction's progress.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Applications and Reagent Design

The development of new synthetic methodologies is a cornerstone of chemical progress. Azidoacetyl methanesulfonate (B1217627) could serve as a versatile building block in various transformations. Future research could focus on its application as a novel diazotransfer reagent. The azidoacetyl group might offer unique reactivity and selectivity profiles compared to traditional diazotizing agents.

Furthermore, its potential as a precursor for the synthesis of complex nitrogen-containing heterocycles is a promising area of investigation. The inherent functionalities could be exploited in multicomponent reactions or cascade sequences to rapidly assemble molecular complexity. The design of new reagents based on the azidoacetyl methanesulfonate scaffold could lead to the development of innovative tools for organic synthesis.

Investigation of Expanded Reactivity Profiles under Non-Traditional Conditions

Exploring the reactivity of this compound under non-traditional conditions could unlock novel chemical transformations. The use of photochemical or electrochemical activation could lead to the generation of highly reactive intermediates, such as nitrenes or radical species, which could participate in unprecedented cycloadditions, C-H functionalization, or cross-coupling reactions.

The application of mechanochemistry, using mechanical force to induce chemical reactions, could also offer a green and efficient alternative for transformations involving this energetic molecule. High-pressure chemistry might influence reaction equilibria and transition states, potentially leading to the formation of thermodynamically unfavorable products that are inaccessible under standard conditions.

Integration into Automated Synthesis and High-Throughput Reaction Screening

The increasing demand for the rapid discovery of new molecules with desired properties has propelled the development of automated synthesis and high-throughput screening platforms. The potential of this compound as a versatile reagent makes it an ideal candidate for integration into such systems. Its predictable reactivity could be leveraged in automated platforms to generate large libraries of compounds for drug discovery or materials science applications.

High-throughput screening of reaction conditions could be employed to quickly identify the optimal parameters for new transformations involving this compound, accelerating the pace of discovery. The development of flow chemistry protocols for reactions using this reagent would not only enable safer handling of this potentially energetic compound but also allow for seamless integration into automated synthesis workflows.

Development of Advanced Computational Methodologies for Predictive Chemical Design

Computational chemistry is an indispensable tool in modern chemical research. The development of advanced computational methodologies will be crucial for understanding and predicting the behavior of this compound. Quantum chemical calculations could be used to elucidate its electronic structure, predict its reactivity, and explore potential reaction mechanisms.

Molecular dynamics simulations could provide insights into its conformational preferences and interactions with other molecules. The development of machine learning models trained on experimental data could enable the rapid prediction of reaction outcomes and the design of new experiments. These computational approaches will not only accelerate the exploration of this compound's chemistry but also guide the design of new reagents and synthetic strategies with improved efficiency and selectivity.

Q & A

Q. What are the recommended analytical techniques for quantifying Azidoacetyl methanesulfonate in reaction mixtures?

High-performance liquid chromatography (HPLC) with UV detection is commonly employed, using a reverse-phase C18 column and mobile phases optimized for polar sulfonate derivatives. Calibration curves should be prepared using a certified reference standard, with retention times and peak area ratios validated against known concentrations . For trace analysis, mass spectrometry (LC-MS) coupled with isotopically labeled internal standards (e.g., deuterated analogs) improves accuracy by correcting for matrix effects .

Q. How should this compound be stored to maintain stability?

Store the compound in amber glass vials under inert gas (argon or nitrogen) at –20°C to minimize hydrolysis and azide decomposition. Avoid prolonged exposure to moisture or light, as these factors accelerate degradation. Stability studies should include periodic NMR or FTIR analysis to monitor functional group integrity (e.g., azide N–N stretches at ~2100 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Use fume hoods, nitrile gloves, and safety goggles. Due to its potential mutagenicity (analogous to ethyl methanesulfonate ), avoid skin contact and aerosol formation. Implement spill containment protocols with activated carbon or vermiculite. Regular monitoring of workplace air for sulfonate residues via ion chromatography is advised .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for SN2 mechanisms. Focus on the electrophilicity of the methanesulfonate leaving group and steric effects from the azidoacetyl substituent. Compare computed Mulliken charges with experimental kinetic data to validate predictions .

Q. What strategies can resolve contradictions in reported reaction yields of this compound under varying conditions?

Conduct a Design of Experiments (DoE) approach to isolate variables (e.g., temperature, solvent polarity, nucleophile concentration). Use multivariate regression to identify interactions between factors. For inconsistent spectral data, employ heteronuclear correlation NMR (HSQC/HMBC) to confirm structural assignments and rule out byproducts .

Q. How does the presence of electron-withdrawing groups influence the stability of this compound derivatives?

Compare hydrolysis rates of derivatives with varying substituents (e.g., nitro, cyano) using kinetic studies in buffered aqueous solutions. Monitor pH-dependent decomposition via UV-Vis spectroscopy. Electron-withdrawing groups enhance sulfonate leaving ability but may destabilize the azide moiety, requiring a balance between reactivity and shelf-life .

Environmental and Regulatory Considerations

Q. What protocols ensure environmentally safe disposal of this compound waste?

Neutralize aqueous waste with sodium bicarbonate to convert sulfonate groups to non-toxic sulfate ions. For organic solutions, incinerate in a licensed facility with afterburners to prevent release of nitrogen oxides. Follow EPA guidelines for azide-containing compounds, as bioaccumulation risks are high in aquatic ecosystems .

Q. How can researchers address discrepancies in ecotoxicity data for this compound?

Standardize test organisms (e.g., Daphnia magna for acute toxicity, Danio rerio for chronic effects) and exposure durations. Use OECD Test Guidelines 202/203 for aquatic toxicity assays. Conflicting data may arise from varying metabolite profiles; employ LC-MS/MS to track degradation products and their ecological impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.